molecular formula C7H6F3N B12958637 4-(Difluoromethyl)-2-fluoro-3-methylpyridine

4-(Difluoromethyl)-2-fluoro-3-methylpyridine

Cat. No.: B12958637
M. Wt: 161.12 g/mol
InChI Key: KLMKYDFSYTWTGU-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-fluoro-3-methylpyridine is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of both difluoromethyl and fluoro groups in the pyridine ring enhances its reactivity and stability, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the use of electrophilic difluoromethylation reagents to introduce the CF2H group into the pyridine ring .

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-2-fluoro-3-methylpyridine may involve large-scale difluoromethylation processes using commercially available reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Difluoromethyl)-2-fluoro-3-methylpyridine include:

Uniqueness

The uniqueness of this compound lies in its combination of difluoromethyl and fluoro groups, which impart distinct chemical and physical properties. The difluoromethyl group enhances the compound’s hydrogen bonding ability, while the fluoro group increases its lipophilicity and metabolic stability . These properties make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

4-(difluoromethyl)-2-fluoro-3-methylpyridine

InChI

InChI=1S/C7H6F3N/c1-4-5(6(8)9)2-3-11-7(4)10/h2-3,6H,1H3

InChI Key

KLMKYDFSYTWTGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)C(F)F

Origin of Product

United States

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